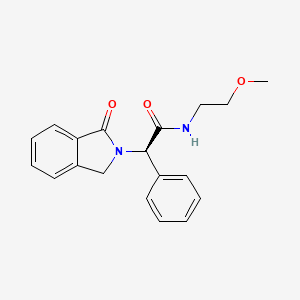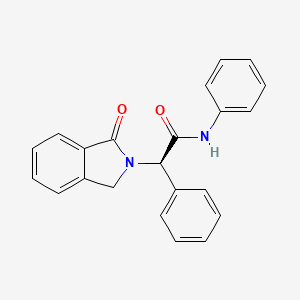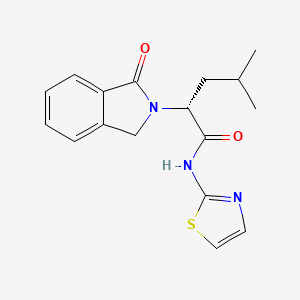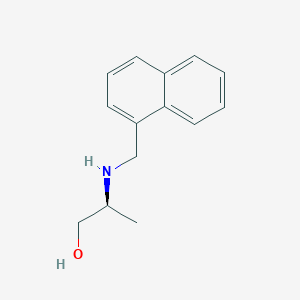![molecular formula C8H10Cl2N2O B7645224 (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a chiral molecule that has two enantiomers, which makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is not fully understood, but it is believed to act as an allosteric modulator of enzyme activity. This compound binds to specific sites on enzymes, which alters their conformation and activity. This mechanism of action makes this compound a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been shown to inhibit the activity of phosphatases, which are involved in the dephosphorylation of proteins. These effects make this compound a valuable tool for studying cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit inhibitory activity at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol. One of the most promising directions is the development of new therapeutic agents based on this compound. This compound has been found to exhibit inhibitory activity against various enzymes that are involved in disease processes, making it a promising lead compound for drug discovery. Another future direction is the study of the structure-activity relationship of this compound. By synthesizing and studying analogs of this compound, researchers may be able to identify more potent and selective inhibitors of enzymes.
Méthodes De Synthèse
The synthesis of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol can be achieved through various methods. One of the most common methods is the asymmetric reduction of 3,5-dichloro-2-pyridinecarboxylic acid, which is catalyzed by chiral reducing agents. This method has been optimized to achieve high yields and enantioselectivity, making it a reliable method for the synthesis of this compound.
Applications De Recherche Scientifique
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and chemical biology. This compound has been found to exhibit inhibitory activity against various enzymes, including kinases, phosphatases, and proteases, which makes it a promising lead compound for the development of new therapeutic agents.
Propriétés
IUPAC Name |
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(4-13)12-8-7(10)2-6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQREIDEWIFHN-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)


![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)